molecular formula C9H12O2 B099332 (R)-(-)-2-Methoxy-2-phenylethanol CAS No. 17628-72-7

(R)-(-)-2-Methoxy-2-phenylethanol

Cat. No. B099332
CAS RN: 17628-72-7
M. Wt: 152.19 g/mol
InChI Key: JDTUPLBMGDDPJS-VIFPVBQESA-N
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Description

(R)-(-)-2-Methoxy-2-phenylethanol is a chiral secondary alcohol that is of interest in various chemical research areas due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss (R)-(-)-2-Methoxy-2-phenylethanol, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves various methods such as the Gilch method, Hornor–Emmons reaction, and Stille coupling reaction . For instance, the synthesis of copolymers using the Gilch method indicates a potential pathway for creating complex organic molecules that could be adapted for synthesizing (R)-(-)-2-Methoxy-2-phenylethanol. Additionally, the alkylation of a triazole derivative in alkaline conditions to produce a ketone, which is then reduced to a secondary alcohol, provides a potential synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(4-Methoxybenzylthio)-1-phenylethanone, has been determined and reported, with a focus on the conformation influenced by donor-acceptor interactions . This information is crucial for understanding the molecular structure of (R)-(-)-2-Methoxy-2-phenylethanol, as it may exhibit similar intramolecular interactions due to the presence of methoxy and phenyl groups.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups can shed light on the potential reactions (R)-(-)-2-Methoxy-2-phenylethanol may undergo. For example, the formation of stable complexes with metal ions and amino acids as reported for a related ligand suggests that (R)-(-)-2-Methoxy-2-phenylethanol could also form complexes due to its oxygen-containing functional group .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers containing methoxy and phenyl groups have been studied, revealing insights into their absorption characteristics, hole mobility, and electrical conductivity . These properties are influenced by the structural features of the polymers, such as the presence of electron-donating methoxy groups and electron-attracting groups. By analogy, (R)-(-)-2-Methoxy-2-phenylethanol is likely to exhibit specific optical and electronic properties that could be tuned for various applications.

Scientific Research Applications

Chiral Derivatizing Agent

(R)-(-)-2-Methoxy-2-phenylethanol has applications as a chiral derivatizing agent. For instance, the use of 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid, which is related to (R)-(-)-2-Methoxy-2-phenylethanol, has been utilized for the high-performance liquid chromatography separation of enantiomeric alcohols and amines (Miyano et al., 1989).

Lewis Acid Catalysis

This compound also finds use in Lewis acid catalysis. For example, the methanolysis of (R)-styrene oxide catalyzed by SnCl4 yields (S)-2-methoxy-2-phenylethanol, demonstrating the regioselectivity and inversion of configuration in the Lewis acid-catalyzed reaction (Moberg et al., 1992).

Polymerization Processes

The controlled/living cationic polymerization of styrene using R-OH/BF3OEt2, where R-OH can include compounds like 1-(4-methoxyphenyl)ethanol, is another application. This demonstrates its role in polymerization processes and the impact of different alcohols on these processes (Radchenko et al., 2007).

Kinetics and Modeling Studies

Additionally, (R)-(-)-2-Methoxy-2-phenylethanol is involved in kinetics and modeling studies, such as the investigation of the acylation kinetics of (R,S)-1-phenylethanol using lipase as a catalyst (Kirilin et al., 2010).

Solubility and Thermodynamic Studies

The solubility and thermodynamic properties of (R)-(−)-phenylephrine hydrochloride in various solvents, including 2-methoxyethanol, are also pertinent to the study of (R)-(-)-2-Methoxy-2-phenylethanol (Wan et al., 2020).

Enzymatic Hydrolysis

Enzymatic hydrolysis studies involving compounds like bromo- and methoxy-substituted 1-phenylethanol acetates, where the hydrolysis leads to alcohols such as (R)-(-)-2-Methoxy-2-phenylethanol, reveal its role in enantioselective reactions (Mączka & Mironowicz, 2007).

Biotechnological Production

The biotechnological production of related compounds like 2-phenylethanol, which shares a similar structural framework with (R)-(-)-2-Methoxy-2-phenylethanol, has been researched for its application in flavors and fragrances (Hua & Xu, 2011).

Enzymatic Resolution

The enzymatic resolution of 2-methoxy-2-phenylethanol using Candida antarctica lipase B (CAL B) for the synthesis of optically active compounds is another significant application (Monterde et al., 2002).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including its toxicity and flammability. Appropriate safety measures are also outlined.


Future Directions

This involves identifying areas of future research or potential applications for the compound.


For a specific compound like “®-(-)-2-Methoxy-2-phenylethanol”, you would need to consult the relevant scientific literature. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they would be the best place to start your search. If you need help understanding the scientific literature, feel free to ask!


properties

IUPAC Name

(2R)-2-methoxy-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUPLBMGDDPJS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426194
Record name (R)-(-)-2-Methoxy-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2-Methoxy-2-phenylethanol

CAS RN

17628-72-7
Record name (R)-(-)-2-Methoxy-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Methoxy-2-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
PC Bulman Page, Y Chan, H Heaney, MJ McGrath… - 2011 - Wiley Online Library
The preparation of optically pure (–)‐3‐[(2R)‐2‐methoxy‐2‐phenylethoxy]phenol from resorcinol monobenzoate and its conversion into diastereoisomeric tetraalkoxyresorcin[4]arenes …
GA Molander, H Schumann, ECE Rosenthal… - …, 1996 - ACS Publications
Twelve optically active metallocene complexes of Ca, Sm(II), and Yb(II) containing cyclopentadienyl systems with a chiral N- or O-substituted side chain as ligands are described. …
Number of citations: 60 pubs.acs.org
CJ Salomon, MA Laborde, MG Sierra… - Main group metal …, 1998 - degruyter.com
… From the stereochemical point of view, cleavage of 1 with methanol in the presence of (Bu3 Sn)2 0 (2) afforded (S)-2-methoxy-2-phenylethanol (4a) and (R>2-methoxy-2-phenylethanol (…
Number of citations: 3 www.degruyter.com
T Lee, JB Jones - Tetrahedron, 1995 - Elsevier
LN-Acetyl-O-(arylalkyl)-serines incorporating two stereocenters were prepared via ring-opening reactions of an aziridine precursor, derived from L-serine, with each of R and S 1-phenyl…
Number of citations: 6 www.sciencedirect.com
RX Liang, YP Zhang, JH Zhang, YN Gong… - … of Chromatography A, 2023 - Elsevier
… Observed from Table S2, the ΔG values of S-1-indanol and S-2-methoxy-2-phenylethanol were more negative than those of R-1-indanol and R-2-methoxy-2-phenylethanol, which was …
Number of citations: 3 www.sciencedirect.com
L Pasquinucci, R Turnaturi, G Calò… - European Journal of …, 2019 - Elsevier
The pivotal role of the stereocenter at the N-substituent of the 6,7-benzomorphan scaffold was investigated combining synthetic and pharmacological approaches. 2R- and 2S-…
Number of citations: 19 www.sciencedirect.com
T Tanahashi, T Sakai, Y Takenaka… - Chemical and …, 1999 - jstage.jst.go.jp
Phytochemical investigation of the dried leaves of Jasminum officinale var. grandiflorum has led to the isolation of two new secoiridoid glucosides,(2" R)-2"-methoxyoleuropein and (2" S)…
Number of citations: 47 www.jstage.jst.go.jp
GP Wu, YP Zu, PX Xu, WM Ren… - Chemistry–An Asian …, 2013 - Wiley Online Library
A large amount of interesting information on the alternating copolymerization of CO 2 with terminal epoxides has already been reported, such as the regiochemistry of epoxide ring‐…
Number of citations: 4 onlinelibrary.wiley.com
T TANAHASH, T SAKAI, Y TAKENAKA - jlc.jst.go.jp
Phytochemical investigation of the dried leaves of Jasminum oflicinale var. grandiflorum has led to the isolation of two new secoiridoid glucosides,(2" R)-2"-methoxyoleuropein and (2" S)…
Number of citations: 0 jlc.jst.go.jp
P Chaudhary, Deepa, DR Meena… - Synthetic …, 2021 - Taylor & Francis
Cellulose sulfate was synthesized by esterification of α-cellulose with concentrated sulfuric acid at −10C in ethanol. Cellulose is mainly sulfated on 3-, 6- and 3, 6-positions of the …
Number of citations: 5 www.tandfonline.com

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